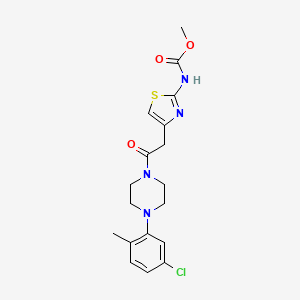
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex chemical entity that has garnered interest due to its potential applications in various scientific and industrial fields. Its structure includes a piperidinyl group bonded to a 3-chloropyridinyl moiety, with an additional thioether linkage to a fluorophenyl group. This configuration suggests diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the formation of the piperidine ring and subsequent attachment of the chloropyridinyl and fluorophenylthio groups. Common reagents include thionyl chloride, fluorobenzene, and piperidine. The reactions are generally conducted under controlled conditions to ensure the correct substitution patterns and functional group placements.
Industrial Production Methods: : Industrially, this compound can be produced using automated chemical reactors that maintain precise temperature, pressure, and solvent conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific reaction steps, particularly in the formation of the thioether linkage.
Analyse Des Réactions Chimiques
Types of Reactions: : 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Converts sulfides to sulfoxides or sulfones.
Reduction: : Involves the reduction of the nitro or carbonyl groups.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridinyl and fluorophenyl groups.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Conditions often involve mild heating or the use of organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed: : Major products include sulfoxides and sulfones from oxidation, reduced amines from reduction, and various substituted products depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its versatile reactivity and potential biological activity:
Chemistry: : Employed as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The 3-chloropyridinyl and 4-fluorophenyl groups enable it to bind to specific active sites, modulating the activity of target proteins and pathways. The piperidinyl group enhances its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(phenyl)ethanone: : Lacks the fluorophenylthio group.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thio)ethanone: : Lacks the fluorophenyl group.
Each of these similar compounds might share some reactivity but differ significantly in biological activity and applications.
And there you have it—a dive into the world of this compound. This compound sure packs a punch in terms of versatility and potential, doesn’t it?
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKQONQBOQHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methoxybenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2971691.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)

![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)


![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)
![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)

